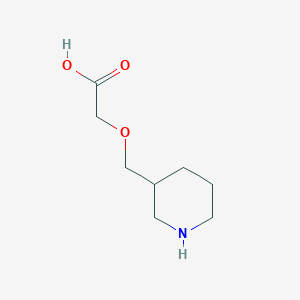

2-(Piperidin-3-ylmethoxy)acetic acid

Description

Contextualization within Amine-Containing Carboxylic Acid Scaffolds

Amine-containing carboxylic acids are fundamental building blocks in the field of medicinal chemistry. The coupling of an amine with a carboxylic acid to form an amide bond is one of the most frequently utilized reactions in the drug discovery process. nih.gov However, the combination of these two functional groups within a single molecule, as seen in 2-(Piperidin-3-ylmethoxy)acetic acid, offers a versatile scaffold for creating a wide array of molecular structures with diverse physicochemical properties. nih.gov

Carboxylic acids are the second-largest category of building blocks available from major chemical suppliers, surpassed only by amines, and are used extensively as precursors for many other classes of compounds. enamine.net Their ability to participate in hydrogen bonding and ionic interactions makes them crucial for molecular recognition at biological targets. Screening libraries that include carboxylic acid-containing fragments have shown a higher probability of identifying hits for challenging targets, such as those involved in protein-protein interactions. enamine.net

The presence of both an amine (the secondary amine of the piperidine (B6355638) ring) and a carboxylic acid group in the same molecule provides multiple points for chemical modification. This bifunctionality is highly valuable for creating libraries of compounds for high-throughput screening or for the synthesis of more complex molecules, including DNA-Encoded Libraries (DEL). enamine.net The amine can be acylated, alkylated, or arylated, while the carboxylic acid can be converted into esters, amides, or other bioisosteres. This synthetic versatility allows chemists to systematically explore the structure-activity relationship (SAR) of a lead compound. For instance, while the carboxylic acid in a quinolizidinone-based scaffold was found to be crucial for activity as an M1 positive allosteric modulator, its presence limited central nervous system (CNS) penetration; this led researchers to explore non-carboxylic acid replacements to improve drug-like properties. nih.gov This highlights the importance of having a versatile scaffold where such modifications are possible.

Overview of the Piperidine Acetic Acid Moiety in Medicinal Chemistry and Chemical Biology

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs and natural alkaloids. nih.govwikipedia.orgmdpi.com This six-membered nitrogen-containing heterocycle is a versatile scaffold that can be readily functionalized to modulate a compound's pharmacological and pharmacokinetic properties. nih.govclinmedkaz.org Its derivatives have demonstrated a wide spectrum of biological activities, including applications as anticancer agents, antipsychotics, analgesics, and therapies for Alzheimer's disease. mdpi.comclinmedkaz.org

When combined with an acetic acid functional group, the resulting piperidine acetic acid moiety becomes a powerful pharmacophore for targeting various biological systems. A prominent example of its application is in the development of γ-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. nih.gov Alzheimer's is characterized by the accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 species. Certain piperidine acetic acid-based compounds have been identified as potent GSMs that can allosterically modulate the γ-secretase enzyme complex to selectively reduce the production of Aβ42. nih.gov Detailed mechanistic studies using photoaffinity probes derived from a piperidine acetic acid scaffold have revealed that these modulators directly bind to Presenilin-1 (PS1), the catalytic subunit of the γ-secretase complex. nih.gov This interaction induces a conformational change in the enzyme's active site, leading to a shift in the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less pathogenic Aβ peptides. nih.gov

The versatility of the piperidine acetic acid scaffold is further demonstrated in other therapeutic areas. For instance, a patent for piperidine acetic acid derivatives describes their use as antagonists of the glycoprotein (B1211001) IIb/IIIa receptor, which is the fibrinogen binding site on platelets. google.com By blocking this interaction, these compounds inhibit platelet aggregation and are therefore being investigated for the treatment of thrombotic disorders. google.com The general structure disclosed in the patent highlights how modifications to the piperidine ring and the aromatic systems attached to it can be used to fine-tune the activity and properties of these potential drugs.

The specific arrangement in this compound, with the ether linkage at the 3-position of the piperidine ring, provides a distinct spatial orientation of the key functional groups compared to analogues where the acetic acid moiety is attached at the 2- or 4-position of the ring. This structural nuance is critical in drug design, as the precise positioning of binding groups determines the affinity and selectivity for a biological target.

Interactive Table: Examples of Biologically Active Piperidine Acetic Acid Derivatives and Related Scaffolds

| Compound Class/Example | Therapeutic Area | Mechanism of Action | Reference |

| Piperidine Acetic Acid-Based GSMs | Alzheimer's Disease | Allosteric modulation of γ-secretase; direct binding to Presenilin-1 | nih.gov |

| Piperidine Acetic Acid Derivatives | Thrombotic Disorders | Antagonism of the glycoprotein IIb/IIIa receptor (fibrinogen receptor) | google.com |

| Quinolone Carboxylic Acid 1 | Neurological Disorders | Selective positive allosteric modulator of the M1 receptor | nih.gov |

| Tiagabine | Epilepsy | Antiepileptic agent containing a piperidine structure | clinmedkaz.org |

| Haloperidol | Schizophrenia/Psychosis | Antipsychotic agent from the group of piperidine derivatives | clinmedkaz.org |

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-(piperidin-3-ylmethoxy)acetic acid |

InChI |

InChI=1S/C8H15NO3/c10-8(11)6-12-5-7-2-1-3-9-4-7/h7,9H,1-6H2,(H,10,11) |

InChI Key |

ZMXLNBIWLHIZKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)COCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Piperidin 3 Ylmethoxy Acetic Acid and Analogues

Strategies for the Construction of the 2-(Piperidin-3-ylmethoxy)acetic Acid Core

The synthesis of the this compound core structure hinges on two critical aspects: the stereocontrolled synthesis of the 3-hydroxymethylpiperidine precursor and the subsequent formation of the ether linkage to the acetic acid group.

Stereoselective Synthesis of Piperidine (B6355638) Derivatives

The chirality at the 3-position of the piperidine ring is a crucial feature of the target molecule. Several strategies have been developed to achieve high enantiomeric purity of the key intermediate, 3-(hydroxymethyl)piperidine.

One prominent method involves the enzymatic resolution of a racemic mixture of a suitable piperidine precursor. For instance, lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated forms. This approach has been successfully used for the kinetic resolution of related piperidine derivatives.

Another powerful technique is the asymmetric hydrogenation of pyridine derivatives. Chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral ligands, can facilitate the enantioselective reduction of the pyridine ring to afford chiral piperidines.

Furthermore, asymmetric carbometalation of dihydropyridines has emerged as a versatile method. In this approach, a chiral rhodium catalyst can mediate the addition of an aryl or vinyl group to a dihydropyridine intermediate, establishing the stereocenter at the 3-position with high enantioselectivity. The resulting tetrahydropyridine can then be reduced to the corresponding piperidine.

A representative, though not specific to 3-hydroxymethylpiperidine, enzymatic resolution is shown in the table below:

| Precursor | Enzyme | Acylating Agent | Product | Enantiomeric Excess (ee) |

| rac-N-Boc-3-hydroxypiperidine | Lipase (B570770) | Vinyl acetate | (R)-N-Boc-3-acetoxypiperidine | >99% |

This table represents a typical enzymatic resolution and is for illustrative purposes.

Multistep Reaction Sequences for Piperidine-Acetic Acid Linkages

Once the enantiopure 3-(hydroxymethyl)piperidine is obtained, the next critical step is the formation of the ether linkage with the acetic acid moiety. A common and effective method for this transformation is the Williamson ether synthesis .

This reaction typically involves the deprotonation of the hydroxyl group of 3-(hydroxymethyl)piperidine with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then reacts with an ethyl haloacetate, such as ethyl bromoacetate, in an SN2 reaction to form the corresponding ester, ethyl 2-((piperidin-3-yl)methoxy)acetate. To prevent undesired N-alkylation, the piperidine nitrogen is usually protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, prior to the ether synthesis.

The final step in the construction of the core structure is the hydrolysis of the resulting ester to the carboxylic acid. This is typically achieved by treating the ester with an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidification to yield this compound. The Boc protecting group can then be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

A general reaction sequence is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1. Protection | (R)-3-(Hydroxymethyl)piperidine | Di-tert-butyl dicarbonate | Base (e.g., Et3N) | (R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate |

| 2. Etherification | (R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | Ethyl bromoacetate | NaH | (R)-tert-Butyl 3-(((ethoxycarbonyl)methyl)oxy)methyl)piperidine-1-carboxylate |

| 3. Hydrolysis | (R)-tert-Butyl 3-(((ethoxycarbonyl)methyl)oxy)methyl)piperidine-1-carboxylate | LiOH, H₂O | Acid workup | (R)-2-(((1-(tert-Butoxycarbonyl)piperidin-3-yl)methoxy)acetic acid |

| 4. Deprotection | (R)-2-(((1-(tert-Butoxycarbonyl)piperidin-3-yl)methoxy)acetic acid | TFA or HCl | - | (R)-2-(Piperidin-3-ylmethoxy)acetic acid |

This table outlines a plausible synthetic route based on standard organic chemistry principles.

Derivatization and Analog Generation Techniques

The core structure of this compound offers multiple points for derivatization, allowing for the generation of a wide range of analogues with potentially diverse properties.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a prime site for modification. Standard organic transformations can be employed to introduce a variety of substituents at this position.

N-Alkylation can be achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base such as potassium carbonate or triethylamine. Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing alkyl groups.

N-Acylation is readily accomplished by treating the piperidine with an acyl chloride or an acid anhydride in the presence of a base. This reaction introduces an amide functionality at the nitrogen atom.

N-Arylation and N-Heteroarylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of a bond between the piperidine nitrogen and an aromatic or heteroaromatic ring.

Esterification and Amidation Reactions of the Acetic Acid Moiety

The carboxylic acid group provides another handle for derivatization, primarily through esterification and amidation reactions.

Esterification can be performed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an alcohol.

Amidation is a widely used transformation to generate carboxamides. This is typically carried out by activating the carboxylic acid with a coupling agent (e.g., HATU, HOBt, EDC) and then reacting it with a primary or secondary amine. This allows for the introduction of a diverse array of substituents on the amide nitrogen.

A summary of potential derivatization reactions is provided in the table below:

| Modification Site | Reaction Type | Reagents | Functional Group Introduced |

| Piperidine Nitrogen | N-Alkylation | Alkyl halide, Base | N-Alkyl |

| Piperidine Nitrogen | N-Acylation | Acyl chloride, Base | N-Acyl (Amide) |

| Piperidine Nitrogen | N-Arylation | Aryl halide, Pd catalyst, Base | N-Aryl |

| Acetic Acid | Esterification | Alcohol, Acid catalyst or Coupling agent | Ester |

| Acetic Acid | Amidation | Amine, Coupling agent | Amide |

This table provides examples of common derivatization reactions.

Introduction of Substituents on Related Aromatic and Heteroaromatic Systems

For analogues of this compound that incorporate aromatic or heteroaromatic systems, either attached to the piperidine nitrogen or as part of a larger scaffold, further modifications can be made to these rings. Standard aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed, provided the existing functional groups are compatible with the reaction conditions. More advanced cross-coupling reactions, like Suzuki or Heck reactions, can also be utilized to introduce a wide variety of substituents onto these aromatic or heteroaromatic moieties, further expanding the chemical diversity of the synthesized analogues.

Catalytic Approaches and Reaction Optimization in Piperidine-Containing Synthesis

The synthesis of the piperidine core, a crucial component of this compound and its analogues, is frequently achieved through catalytic methods that offer efficiency and control. The aromatic nature of the pyridine nucleus necessitates robust catalytic systems to achieve hydrogenation, and significant research has focused on optimizing these reactions for yield, selectivity, and functional group tolerance. asianpubs.org

Catalytic hydrogenation of pyridine derivatives stands as a primary and atom-economical strategy for producing the saturated piperidine ring. acs.org This approach typically involves the use of heterogeneous or homogeneous catalysts under a hydrogen atmosphere. A variety of metal catalysts, including platinum, palladium, rhodium, and ruthenium, have been effectively employed for this transformation. asianpubs.orggoogle.com The choice of catalyst, solvent, temperature, and pressure are critical parameters that are optimized to achieve desired outcomes.

For instance, the hydrogenation of substituted pyridines using Platinum(IV) oxide (PtO2), also known as Adams' catalyst, in glacial acetic acid has been reported. asianpubs.org This method demonstrates the reduction of the pyridine ring under hydrogen pressures ranging from 50 to 70 bar at room temperature, which is considered mild for the hydrogenation of such a stable aromatic system. asianpubs.org The optimization of these conditions is crucial, as the aromaticity of the pyridine ring often requires elevated temperatures and pressures for successful reduction. asianpubs.org

| Entry | Substrate | Catalyst | H2 Pressure (bar) | Duration (h) | Product |

| 1 | 2-Bromopyridine | PtO2 | 50 | 6 | 2-Bromopiperidine |

| 2 | 2-Fluoropyridine | PtO2 | 50 | 6 | 2-Fluoropiperidine |

| 3 | 3-Phenylpyridine | PtO2 | 60 | 8 | 3-Phenylpiperidine |

| This table summarizes the catalytic hydrogenation of various pyridine derivatives using PtO2 as a catalyst. Data sourced from asianpubs.org. |

More advanced catalytic systems have been developed to introduce chirality and functional groups with high levels of control. Rhodium-based catalysts, in particular, have proven versatile for the enantioselective synthesis of 3-substituted piperidines. acs.orgnih.gov One sophisticated approach involves a Rh-catalyzed asymmetric reductive Heck reaction. acs.orgorganic-chemistry.org This process couples aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine derivative, specifically phenyl pyridine-1(2H)-carboxylate, to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.orgnih.govorganic-chemistry.org A subsequent hydrogenation step, often using catalysts like Palladium on carbon (Pd/C) or Wilkinson's catalyst, reduces the tetrahydropyridine to the desired chiral piperidine. acs.org

Reaction optimization for this Rh-catalyzed process revealed that the choice of rhodium source and ligand is critical for both reactivity and selectivity. acs.org Studies showed that using [Rh(cod)OH]2 in combination with a specific ligand under optimized concentrations and temperatures led to high conversion rates and enantiomeric excess (ee). acs.org

| Entry | Deviation from Standard Conditions | Conversion (%) | ee (%) |

| 1 | None | 95 | 96 |

| 2 | 0.5 M instead of 1 M | 60 | 96 |

| 3 | Different Ligand (L2 instead of L1) | 43 | - |

| This table highlights key findings from the optimization studies of the Rh-catalyzed asymmetric synthesis of 3-substituted tetrahydropyridines. Data sourced from acs.org. |

Beyond traditional hydrogenation, other catalytic strategies have emerged. Electrocatalytic hydrogenation offers a sustainable alternative that operates at ambient temperature and pressure. nih.gov Using a carbon-supported rhodium catalyst in a membrane electrode assembly, pyridines can be converted to piperidines with high current efficiency and yield. nih.gov This method avoids the need for high-pressure hydrogen gas, presenting advantages over conventional thermochemical processes. nih.gov

Furthermore, innovative methods exploiting C-H bond functionalization have been developed. An iodine-catalyzed intramolecular C-H amination reaction can selectively form piperidines. acs.orgscispace.com This process is initiated by visible light and proceeds through two interlocked catalytic cycles, effectively overriding the common preference for the formation of five-membered rings (pyrrolidines) in similar reactions. acs.orgscispace.com This strategy provides a direct route to substituted piperidines from linear precursors. acs.org

The optimization of these diverse catalytic reactions is paramount for the efficient synthesis of complex piperidine-containing molecules. Factors such as catalyst loading, solvent choice, reaction time, and the nature of protecting groups are all carefully considered to maximize yield and selectivity, enabling access to a wide array of functionalized piperidine analogues. nih.govmdpi.com

Structure Activity Relationship Sar Investigations of 2 Piperidin 3 Ylmethoxy Acetic Acid Derivatives

Ligand-Target Interactions: Elucidating the Role of the Piperidine (B6355638) Scaffold

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. ijnrd.org Its chair-like conformation and the presence of a basic nitrogen atom allow for specific and crucial interactions with biological macromolecules. In the context of 2-(piperidin-3-ylmethoxy)acetic acid derivatives, the piperidine scaffold serves as a key anchor for binding to target receptors, and its substitution pattern and conformation are critical determinants of biological activity.

Impact of Piperidine Ring Substitutions on Molecular Recognition Processes

The substitution on the piperidine ring of related analogs has been shown to be a critical factor in modulating binding affinity and selectivity for various receptors. For instance, in a series of piperidine derivatives targeting sigma-1 (σ1) and histamine (B1213489) H3 receptors, the piperidine moiety was identified as a crucial structural element for dual receptor activity. nih.gov The replacement of a piperazine (B1678402) ring with a piperidine ring significantly enhanced affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov

Furthermore, studies on other piperidine-containing molecules have demonstrated that even subtle changes, such as the introduction of small alkyl groups, can significantly impact receptor interaction. For example, in a series of 1-piperazino-3-arylindans, derivatives with small substituents at the 2-position of the piperazine ring, a related heterocyclic amine, exhibited potent dopamine (B1211576) D1 and D2 antagonism. This highlights the sensitivity of the receptor's binding pocket to the steric bulk around the heterocyclic core.

The nature and position of substituents on the piperidine ring can influence key interactions such as hydrogen bonding, hydrophobic interactions, and ionic bonding. The nitrogen atom of the piperidine ring, which is typically protonated at physiological pH, often forms a crucial salt bridge with acidic residues like aspartate in the binding site of G-protein coupled receptors (GPCRs). The strategic placement of other functional groups on the ring can lead to additional interactions with the target, thereby enhancing potency and selectivity.

Conformational Analysis and Bioactive Conformations in Receptor Binding

Computational and experimental studies, such as those using NMR spectroscopy, are vital in determining the preferred conformations of piperidine derivatives. For instance, conformational analysis of fluorinated piperidines has revealed that the preference for an axial or equatorial position of the fluorine substituent is influenced by a combination of factors including charge-dipole interactions, hyperconjugation, and solvation effects. nih.gov Understanding these conformational preferences is crucial for designing molecules that present the optimal geometry for receptor interaction.

The bioactive conformation, the specific three-dimensional structure a molecule adopts when it binds to its target, is often different from its lowest energy conformation in solution. Molecular modeling techniques, such as automated docking and molecular dynamics simulations, are employed to predict these bioactive conformations. These studies can reveal how the flexible piperidine moiety can adapt its conformation to fit within the binding sites of different biological targets, a property that can contribute to a molecule's ability to interact with multiple receptors. mdpi.com For example, in a study of kappa-opioid agonists, systematic conformational analysis combined with molecular dynamics simulations helped to identify the likely binding modes and key interactions, such as a salt bridge between the ligand's amino group and an aspartate residue in the receptor.

Influence of the Methoxyacetic Acid Chain on Binding Affinity and Selectivity

The methoxyacetic acid side chain of this compound derivatives provides another critical point of interaction with biological targets. This portion of the molecule contains a carboxylic acid group, which is typically ionized at physiological pH, and an ether linkage, both of which can participate in various non-covalent interactions.

The negatively charged carboxylate group is a strong hydrogen bond acceptor and can also form ionic bonds with positively charged residues, such as lysine (B10760008) or arginine, in a receptor's binding site. The presence and position of this acidic moiety can significantly influence a compound's binding affinity and selectivity. For instance, in the development of inhibitors for the glycine (B1666218) transporter 1 (GlyT-1), a series of compounds featuring a 2-arylsulfanyl-phenylpiperazine motif with an acetic acid side chain were identified as potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Piperidine-Derived Ligands

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be invaluable in predicting the activity of novel compounds, prioritizing synthetic efforts, and providing insights into the structural features that are important for activity.

Two-Dimensional (2D) QSAR Approaches

Two-dimensional QSAR models utilize descriptors that are calculated from the 2D representation of a molecule, such as topological indices, physicochemical properties (e.g., logP, molar refractivity), and electronic parameters. These models are computationally less intensive and can be useful for identifying general trends within a series of compounds.

For example, a 2D QSAR study on piperine (B192125) analogs as bacterial NorA efflux pump inhibitors identified key descriptors like the partial negative surface area and the molecular shadow area as being important for inhibitory activity. nih.gov Such models can provide valuable guidance for the design of new derivatives with improved potency. While specific 2D QSAR studies on this compound are not publicly available, the principles derived from studies on other piperidine derivatives are applicable.

Three-Dimensional (3D) QSAR and Comparative Molecular Field Analysis (CoMFA)

Three-dimensional QSAR (3D-QSAR) methods take into account the 3D structure of molecules and provide a more detailed understanding of the steric and electronic requirements for binding. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields.

In a CoMFA study, the molecules are aligned based on a common scaffold, and the steric and electrostatic interaction energies are calculated at various grid points around the molecules. The resulting data is then analyzed using partial least squares (PLS) to generate a QSAR model. The output of a CoMFA study is often visualized as contour maps, which indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

Rational Design Principles for Novel this compound Analogues

The rational design of novel analogues of this compound, a scaffold recognized for its potential interaction with GABA transporters (GATs), is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core structure comprises a piperidine ring, which mimics the GABA backbone, connected via a methoxy (B1213986) linker to an acetic acid moiety, which serves as the carboxylic acid bioisostere. Design strategies primarily focus on systematic modifications of this template to enhance its interaction with the target protein.

A central principle in the design of GAT inhibitors is the introduction of a large lipophilic moiety attached to the piperidine nitrogen. This strategy is based on the structure of successful inhibitors like Tiagabine, where a diarylbutenyl substituent is crucial for high-affinity binding and inhibition of GABA uptake. nih.gov This lipophilic group is thought to interact with a hydrophobic region of the transporter protein, effectively acting as an anchor or plug that blocks the translocation of GABA. Therefore, a key design approach for new this compound analogues involves the exploration of diverse lipophilic N-substituents.

Computational drug design and pharmacophore modeling are integral to this process. By studying the structure, charge distribution, and conformation of known GAT inhibitors and their interaction with binding site models, researchers can develop a quantitative structure-activity relationship (QSAR) to guide the design of new molecules with improved affinity and selectivity. sydney.edu.au These computational methods help to prioritize synthetic targets and reduce the trial-and-error component of drug discovery.

Key rational design strategies include:

Modification of the N-Substituent: The nature of the lipophilic group attached to the piperidine nitrogen is a critical determinant of activity and selectivity. Design efforts focus on varying the length and rigidity of the linker, as well as the identity and substitution pattern of terminal aromatic or heteroaromatic rings. For instance, studies on related nipecotic acid derivatives have shown that substituents in the "ortho" position of aromatic rings can significantly enhance potency. nih.gov The goal is to optimize hydrophobic and electronic interactions with the transporter protein.

Stereochemical Control: The 3-position of the piperidine ring is a chiral center. The stereochemistry at this position can profoundly influence biological activity. In many GAT inhibitors, such as the potent anticonvulsant Tiagabine, the (R)-enantiomer is significantly more active than the (S)-enantiomer. nih.gov Consequently, a crucial design principle is the stereoselective synthesis of analogues to isolate and evaluate the most active stereoisomer, ensuring an optimal geometric fit within the receptor's binding pocket.

Scaffold Modification and Bioisosteric Replacement: While the piperidine ring is a common GABA-mimetic scaffold, its properties can be fine-tuned through bioisosteric replacement. For example, replacing the piperidine with a pyrrolidine (B122466) ring has been explored in the design of GAT inhibitors. nih.gov Similarly, the methoxyacetic acid side chain can be altered. Modifications might include changing the length of the alkyl chain or replacing the ether oxygen with other functional groups to modulate binding affinity and physicochemical properties like solubility and metabolic stability.

Conformational Restriction: The flexibility of the N-substituent and the piperidine ring can be constrained to lock the molecule into a bioactive conformation. This can be achieved by introducing double bonds, cyclopropane (B1198618) rings, or other rigid structural elements into the linker of the N-substituent. This strategy aims to reduce the entropic penalty upon binding, potentially leading to higher affinity. The design of analogues with terminally double-substituted allenic spacers is one such approach that has been investigated for nipecotic acid derivatives. biorxiv.org

The application of these principles allows for the systematic exploration of the chemical space around the this compound core, aiming to identify novel analogues with superior potency and selectivity for specific GABA transporter subtypes.

The following table summarizes how variations in the N-substituent, based on principles applied to related GAT inhibitors, can influence inhibitory potency.

| Analogue | N-Substituent Modification Principle | Rationale | Predicted Impact on Potency (Example IC₅₀) |

| A | Introduction of a diphenylmethoxyethyl group | Explores a classic lipophilic anchor used in GAT inhibitor design. nih.gov | Moderate Potency (e.g., ~500 nM) |

| B | Introduction of a 4,4-bis(3-methyl-2-thienyl)-3-butenyl group | Mimics the N-substituent of the potent GAT-1 inhibitor Tiagabine. nih.gov | High Potency (e.g., ~50 nM) |

| C | Introduction of a 2-{[tris(4-methoxyphenyl)]methoxy} ethyl group | Investigates bulky, electron-rich aromatic systems for potential subtype selectivity. nih.gov | Varies by subtype; may show selectivity for mGAT4 |

| D | Unsubstituted (N-H) | Serves as a baseline to establish the importance of the lipophilic N-substituent. | Low to negligible potency (e.g., >10,000 nM) |

Mechanistic and in Vitro Biological Activity Investigations of 2 Piperidin 3 Ylmethoxy Acetic Acid Analogues

Modulation of Neurotransmitter Systems by Piperidine (B6355638) Acetic Acid Derivatives

Piperidine acetic acid derivatives represent a versatile structural scaffold that has been explored for its ability to modulate various components of the central nervous system, particularly neurotransmitter systems. These investigations often focus on the in vitro activity of analogues to understand their binding mechanisms and potential therapeutic applications.

In Vitro Interaction with Metabotropic Glutamate (B1630785) Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. The mGluR family is a key target for therapeutic intervention in psychiatric and neurological disorders. nih.gov Alterations in glutamatergic transmission are implicated in the pathophysiology of psychosis, and pharmacological modulation of mGluRs, particularly mGlu2/3, is a significant area of research. nih.gov

While direct studies on 2-(Piperidin-3-ylmethoxy)acetic acid are not extensively documented in this context, related structures containing piperidine moieties have been investigated. For instance, bradykinin (B550075) analogues incorporating a piperidine-2-acetic acid (Pip) group have shown increased potency in vitro, highlighting the role of this structural element in receptor interaction. nih.gov The activation of mGluRs can normalize disruptions in glutamatergic signaling, and agonists for these receptors are considered potential therapeutics for conditions like schizophrenia. nih.govmdpi.com The development of selective positive allosteric modulators for receptors like mGlu5 further underscores the therapeutic interest in this target. researchgate.net

Studies on Dopamine (B1211576) Transporter Binding Mechanisms

The dopamine transporter (DAT) is a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. It is a primary target for psychostimulants and drugs used to treat conditions like ADHD. nih.gov Piperidine derivatives have been extensively studied as potent ligands for DAT. lookchem.com

In vitro binding assays using rat striatal membranes have been employed to evaluate the affinity of various piperidine analogues for DAT. Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine scaffold can significantly impact binding potency and selectivity over the serotonin (B10506) transporter (SERT). lookchem.com For example, bioisosteric replacement of a phenyl group with a thiophene (B33073) moiety in certain piperidine analogues produced some of the most potent compounds, with IC50 values for DAT binding in the low nanomolar range. lookchem.com

Computational studies, such as 3D-QSAR CoMFA (Comparative Molecular Field Analysis), have provided deeper insights into the binding modes of piperidine-based analogues at the DAT. These models suggest that both steric and electrostatic interactions are crucial for the binding of substituents on the piperidine ring, offering a visual representation of the prospective binding modes that can guide the design of novel DAT inhibitors.

Table 1: In Vitro Dopamine Transporter (DAT) Binding Affinity of Selected Piperidine Analogues lookchem.com

| Compound | Structure/Modification | DAT Binding IC50 (nM) | SERT Binding IC50 (nM) | Selectivity (DAT/SERT) |

|---|---|---|---|---|

| GBR 12909 (Reference) | N/A | 14.0 | 85.0 | 6.1 |

| Analogue 9 | Modification on N-propyl side chain | 6.6 | 223.0 | 33.8 |

| Analogue 19a | Thiophene replacement of phenyl group | 6.0 | 180.0 | 30.0 |

Enzyme Activity Modulation and Metabolic Pathway Insights

Beyond neurotransmitter transporters and receptors, piperidine acetic acid analogues have been shown to interact with and modulate the activity of various enzymes, indicating their potential to influence key metabolic and signaling pathways.

In Vitro Inhibition or Activation of Specific Enzymes

A notable example of enzyme modulation involves the γ-secretase complex, which is crucial in the generation of amyloid-β (Aβ) peptides associated with Alzheimer's disease. Certain piperidine acetic acid derivatives act as γ-secretase modulators (GSMs). ethernet.edu.etresearchgate.netkonkur.in In vitro studies have provided direct evidence that these acidic GSMs bind to Presenilin-1 (PS1), a key component of the γ-secretase complex. researchgate.net This interaction is allosteric and induces a conformational change in the enzyme's active site, leading to a selective reduction in the production of the pathogenic Aβ42 peptide. researchgate.net

Furthermore, other piperidine derivatives have demonstrated inhibitory activity against different classes of enzymes. For instance, various benzimidazole-based pyrrole/piperidine hybrids have been synthesized and screened for their ability to inhibit cholinesterase enzymes, which are relevant targets in Alzheimer's disease therapy.

Utilization in Biochemical Assay Development

The specific interaction of piperidine acetic acid derivatives with their biological targets has been leveraged to develop novel tools for biochemical research. To identify the direct binding partner of acidic GSMs, "clickable" photoaffinity probes based on the piperidine acetic acid structure have been synthesized. researchgate.net These probes are designed to covalently bind to their target protein upon UV irradiation. The "clickable" functional group then allows for the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore), enabling the isolation and identification of the target protein, which was confirmed to be PS1. researchgate.net This application demonstrates the utility of these compounds not just as modulators but also as foundational tools for developing sophisticated biochemical assays to elucidate complex biological mechanisms.

Agonist and Antagonist Activities at Defined Receptor Sites (e.g., PPARs, S1P1 receptor, EGFR kinase)

The structural versatility of piperidine derivatives allows them to be tailored to act as agonists or antagonists at a wide range of G-protein-coupled receptors (GPCRs) and other receptor types, including nuclear receptors and receptor tyrosine kinases.

Investigations into sphingosine-1-phosphate (S1P) receptors have shown that piperidine derivatives can be potent agonists. The S1P1 receptor, in particular, is a key regulator of lymphocyte trafficking and a target for immunomodulatory drugs. nih.gov Structure-activity relationship studies of benzofuran (B130515) derivatives revealed that incorporating a piperidine moiety resulted in a compound with micromolar S1P1 potency, although selectivity against the S1P3 receptor was a challenge. nih.gov Further optimization of other chemical series has led to piperidine-containing compounds with high potency and selectivity for the S1P1 receptor.

In the realm of histamine (B1213489) receptors, piperidine derivatives have been identified as potent antagonists. For example, certain piperazine (B1678402) and piperidine derivatives show high affinity for the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R), acting as dual-acting antagonists with potential applications in pain management. nih.gov

While direct activity of piperidine acetic acid derivatives on Epidermal Growth Factor Receptor (EGFR) kinase is not well-documented, the broader class of piperidine derivatives has been incorporated into kinase inhibitors. acs.orgresearchgate.net The EGFR signaling pathway is a critical target in oncology. nih.gov The development of piperidine-containing compounds that can inhibit SCD1, an enzyme whose activity is linked to EGFR signaling in some cancers, highlights an indirect modulation of pathways related to receptor tyrosine kinases. nih.gov

Antimicrobial Activity of Related Piperidine-Containing Carboxylic Acids

The piperidine nucleus is a fundamental scaffold in a multitude of pharmacologically active compounds. Derivatives incorporating a carboxylic acid moiety, or related functional groups like amides and esters, have been a subject of significant research in the pursuit of novel antimicrobial agents. These investigations often explore how modifications to the piperidine ring and the nature of the acidic functional group influence antibacterial and antifungal potency.

In Vitro Antibacterial Efficacy Studies

Various studies have demonstrated that piperidine derivatives possess notable in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium.

One area of investigation has focused on piperidine-4-carboxamides, which are structurally related to piperidine carboxylic acids. These compounds have been identified as a new class of DNA gyrase inhibitors. nih.gov A screening hit, compound MMV688844 (844) , showed bactericidal properties against Mycobacterium abscessus. Further structure-activity relationship studies led to the development of analogues with improved potency. For instance, compounds 5l and 5r were found to be the most potent inhibitors of M. abscessus growth, showing a two-fold increase in activity compared to a trifluoromethyl derivative of the original hit compound (844-TFM ). These compounds also demonstrated superior or equivalent activity against various nontuberculous mycobacteria (NTM) strains and Staphylococcus aureus when compared to the fluoroquinolone antibiotic moxifloxacin (B1663623). nih.gov

Other research has explored different modifications of the piperidine structure. For example, newly synthesized piperidine derivatives combined with cinnamic acid esters were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using the disc diffusion method. researchgate.netbiointerfaceresearch.com In one study, a derivative referred to as compound 2 ((E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate) exhibited greater activity than its analogue, compound 1 , particularly against S. aureus, where its efficacy was comparable to the standard drug chloramphenicol (B1208). biointerfaceresearch.com Another investigation synthesized six novel piperidine derivatives and evaluated their activity. Among them, compound 6 displayed the strongest and broadest inhibitory activity against seven bacterial strains, including Bacillus cereus, E. coli, S. aureus, and Pseudomonas aeruginosa, and exhibited the best MIC results, with a value of 0.75 mg/ml against Bacillus subtilis. academicjournals.org

Halogenated benzene (B151609) derivatives incorporating piperidine have also been assessed. nih.gov Compounds such as 2,6-dipiperidino-1,4-dihalogenobenzenes inhibited the growth of both Gram-positive (S. aureus, B. subtilis) and Gram-negative (Yersinia enterocolitica, E. coli, Klebsiella pneumoniae) bacteria with MIC values ranging from 32 to 512 µg/ml. nih.gov

| Compound | Bacterial Strain(s) | Activity Measure | Reported Efficacy | Reference |

|---|---|---|---|---|

| Compound 5l | Mycobacterium abscessus, Mycobacterium avium, Staphylococcus aureus | MIC | Improved potency over moxifloxacin against most strains tested. | nih.gov |

| Compound 5r | Mycobacterium abscessus, Mycobacterium avium, Staphylococcus aureus | MIC | Improved potency over moxifloxacin against most strains tested. | nih.gov |

| Compound 2 ((E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate) | Staphylococcus aureus, Escherichia coli | Zone of Inhibition | Showed good activity, comparable to chloramphenicol against S. aureus. | biointerfaceresearch.com |

| Compound 6 (piperidine derivative) | Bacillus subtilis, B. cereus, E. coli, S. aureus, P. aeruginosa, Kl. pneumoniae, M. luteus | MIC | 0.75 mg/ml against B. subtilis; 1.5 mg/ml against others. | academicjournals.org |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae | MIC | 32-512 µg/ml. | nih.gov |

In Vitro Antifungal Efficacy Studies

The structural motif of piperidine has also been incorporated into compounds designed as antifungal agents, with many derivatives showing promising activity against a range of pathogenic fungi.

Research into piperidine-based 1,2,3-triazolylacetamide derivatives revealed potent antifungal activity against the emerging multidrug-resistant pathogen Candida auris. nih.gov Three compounds, pta1 , pta2 , and pta3 , were highly active, with MIC values ranging from 0.24 to 0.97 µg/mL and minimum fungicidal concentration (MFC) values from 0.97 to 3.9 µg/mL. These compounds were found to induce apoptosis and cell cycle arrest in the fungus. nih.gov

Another study focused on novel triazole antifungal agents that contained piperidine-oxadiazole side chains. These were designed based on a previously reported triazole-benzyloxypiperidinyl lead compound. Many of the synthesized compounds demonstrated excellent inhibitory activity against clinically significant fungal pathogens. Specifically, compound 6g (MIC = 0.031 µg/mL) and compound 11b (MIC = 0.016 µg/mL) were exceptionally active against Candida albicans, including strains resistant to fluconazole. rsc.org

The synthesis of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones also yielded compounds with significant antifungal properties. nih.gov When tested against seven fungal species, the most notable results were observed against Rhodotorula sp. Two derivatives, 4h and 4l , had MIC and MFC values of 16.5 µg/mL, making them 1.6 times more active than fluconazole. Four other compounds in this series showed activity comparable to the standard drug against the same yeast. nih.gov

Furthermore, thymol (B1683141) derivatives incorporating a piperidine moiety have been developed as potential antifungal agents for crop protection. nih.govresearchgate.net Compounds 5m and 5t showed remarkable in vitro activity against Phytophthora capsici, with EC50 values of 8.420 and 8.414 µg/mL, respectively, outperforming the commercial fungicide azoxystrobin. Additionally, compound 5v was highly effective against Sclerotinia sclerotiorum, with an EC50 of 12.829 µg/mL. nih.govresearchgate.net

| Compound/Class | Fungal Strain(s) | Activity Measure | Reported Efficacy | Reference |

|---|---|---|---|---|

| pta1, pta2, pta3 | Candida auris | MIC | 0.24 - 0.97 µg/mL | nih.gov |

| Compound 6g | Candida albicans (including fluconazole-resistant strains) | MIC | 0.031 µg/mL | rsc.org |

| Compound 11b | Candida albicans (including fluconazole-resistant strains) | MIC | 0.016 µg/mL | rsc.org |

| Compounds 4h, 4l | Rhodotorula sp. | MIC/MFC | 16.5 µg/mL | nih.gov |

| Compound 5m | Phytophthora capsici | EC50 | 8.420 µg/mL | nih.govresearchgate.net |

| Compound 5t | Phytophthora capsici | EC50 | 8.414 µg/mL | nih.govresearchgate.net |

| Compound 5v | Sclerotinia sclerotiorum | EC50 | 12.829 µg/mL | nih.govresearchgate.net |

Computational Chemistry and Theoretical Studies on 2 Piperidin 3 Ylmethoxy Acetic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are essential for determining the fundamental properties of a molecule, such as its most stable three-dimensional shape and the distribution of electrons. These calculations provide a static, gas-phase, or solvated-phase glimpse into the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is widely applied to explore the conformational landscape of cyclic systems like piperidine (B6355638). The piperidine ring in 2-(Piperidin-3-ylmethoxy)acetic acid can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. acs.org

The relative stability of these conformers is dictated by the steric and electronic effects of its substituent, the -(3-ylmethoxy)acetic acid group. In the chair conformation, this substituent can be positioned either axially or equatorially. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the energy difference between these two arrangements. jksus.orgmdpi.com For a substituted piperidine, the equatorial conformation is typically more stable due to reduced steric hindrance. acs.org DFT calculations would quantify this energy difference, providing the Boltzmann population distribution of the conformers at a given temperature. Furthermore, these calculations can elucidate the rotational barriers around the C-O and C-C single bonds in the side chain, identifying the most stable rotamers. mdpi.com

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers Calculations performed at the B3LYP/6-311++G(d,p) level of theory in a simulated aqueous environment.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Chair | Equatorial | 0.00 | 98.9 |

| Chair | Axial | 2.50 | 1.1 |

| Twist-Boat | - | 5.80 | <0.1 |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges. researchgate.net This analysis is critical for understanding the electronic interactions that govern molecular structure and reactivity.

For this compound, NBO analysis can quantify the charge distribution across the molecule, identifying the electrophilic and nucleophilic sites. jksus.orgmdpi.com It would reveal the nature of the C-N, C-C, C-O, and O-H bonds, as well as the hybridization of the atoms. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.net In this molecule, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (donor) into antibonding C-C orbitals (acceptors) or the interaction between the oxygen lone pairs of the carboxylic acid and adjacent antibonding orbitals. These interactions stabilize the molecule and influence its preferred conformation. mdpi.com

Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | σ*(C-C) | 2.85 | Hyperconjugation |

| LP (2) O (ether) | σ*(C-C) | 1.90 | Hyperconjugation |

| LP (2) O (carbonyl) | π*(C=O) | 25.60 | Resonance Stabilization |

Molecular Dynamics Simulations for Conformational Landscapes and Ligand-Protein Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time, typically in a simulated biological environment like water. researchgate.net MD simulations are crucial for understanding the flexibility of the piperidine scaffold and its interactions with potential protein targets. rsc.org

By simulating the molecule for hundreds of nanoseconds, MD can map its conformational landscape, showing transitions between different shapes and the flexibility of the side chain. researchgate.net Key metrics such as the root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over time. researchgate.net Furthermore, analysis of the simulation can reveal persistent hydrogen bonding patterns between the carboxylic acid or piperidine nitrogen and surrounding water molecules.

When docked into the active site of a hypothetical protein target (e.g., a lipase (B570770) or a receptor), MD simulations can validate the stability of the binding pose. rsc.orgmdpi.com These simulations reveal the key amino acid residues that form lasting interactions (hydrogen bonds, hydrophobic contacts) with the ligand. rsc.org The flexibility of the ligand within the binding pocket and any conformational changes induced in the protein upon binding can be observed, providing a deeper understanding of the molecular recognition process. researchgate.net

In Silico Screening and Virtual Ligand Design Approaches for Piperidine Scaffolds

The this compound structure can serve as a starting point, or fragment, for designing new molecules with enhanced biological activity. whiterose.ac.uk In silico screening and virtual design are powerful computational strategies for this purpose.

Virtual screening involves searching large databases of compounds to find molecules with similar structural or chemical features to the piperidine scaffold that are likely to bind to a specific protein target. researchgate.net Techniques like pharmacophore modeling can be employed, where the key chemical features of our lead compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers) are defined and used as a 3D query. nih.govbenthamscience.com

Virtual ligand design involves the iterative modification of the lead structure to improve its properties. Based on docking and MD simulation results, specific modifications can be proposed. For instance, if a particular region of the binding pocket is hydrophobic, the piperidine ring could be decorated with nonpolar groups. If an additional hydrogen bond is possible, a functional group could be added to the scaffold. This structure-based design approach accelerates the development of more potent and selective compounds. nih.gov

Table 3: Examples of Virtual Design Strategies for the Piperidine Scaffold

| Modification Strategy | Rationale | Desired Outcome |

|---|---|---|

| Add aromatic ring to piperidine N | Explore hydrophobic interactions in binding site | Increased binding affinity |

| Replace carboxylic acid with bioisostere (e.g., tetrazole) | Improve metabolic stability or cell permeability | Better pharmacokinetic profile |

| Introduce stereocenters on the ring | Achieve specific 3D orientation for optimal fit | Enhanced potency and selectivity |

Theoretical Prediction of Spectroscopic Properties for Structural Elucidation (e.g., UV-Vis, NMR, IR)

Computational methods can accurately predict the spectroscopic properties of a molecule, which serves as a powerful tool for confirming its structure and interpreting experimental data. jksus.org DFT calculations are commonly used to predict Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. mdpi.com

IR Spectrum: DFT calculations can compute the vibrational frequencies of the molecule. rsc.org These frequencies correspond to the stretching and bending of specific bonds. For this compound, this would allow for the assignment of characteristic peaks, such as the O-H stretch of the carboxylic acid, the C=O stretch, C-N stretches, and C-O ether stretches.

NMR Spectrum: The magnetic shielding tensors for each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical shifts, when compared to experimental data, can confirm the connectivity of the molecule and provide strong evidence for its predominant conformation in solution.

UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. mdpi.com This allows for the prediction of the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions, such as n → π* or π → π* transitions. For a saturated system like this, significant absorption would not be expected in the visible range.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 3450 | ~3400-2400 (broad) | O-H stretch (carboxylic acid) |

| 1735 | ~1710 | C=O stretch | |

| 1105 | ~1100 | C-O-C stretch (ether) | |

| ¹³C NMR Shift (ppm) | 175.2 | 176.0 | Carbonyl Carbon (COOH) |

| 68.4 | 69.1 | Methylene (B1212753) Carbon (O-CH₂-COOH) | |

| 55.3 | 56.2 | Piperidine C3 |

| UV-Vis λmax (nm) | 208 | ~210 | n → σ* |

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental for separating 2-(Piperidin-3-ylmethoxy)acetic acid from starting materials, by-products, and degradation products, as well as for quantifying its concentration in various research samples.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for this compound would likely involve reverse-phase chromatography. Due to the compound's polar and ionizable nature (containing both a secondary amine and a carboxylic acid), a C18 column would be a common starting point. Method development would focus on optimizing the mobile phase composition—typically a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). The pH of the aqueous phase would be critical to control the ionization state of the analyte and achieve good peak shape and retention. For similar piperidine-containing carboxylic acids, mobile phases with acidic modifiers like formic acid or phosphoric acid are often used to ensure consistent protonation of the amine and suppression of silanol (B1196071) interactions with the stationary phase. sielc.com

A hypothetical HPLC method is outlined below.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm (due to lack of a strong chromophore) |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis

UPLC, utilizing columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. A UPLC method for this compound would provide superior separation of closely related impurities. The principles of method development would be similar to HPLC, but with adjustments for the higher pressures and faster flow rates characteristic of UPLC systems. The shorter analysis time is particularly beneficial for high-throughput screening applications in a research setting.

Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and structure of synthesized compounds and for identifying unknown impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray ionization is a soft ionization technique well-suited for polar and ionizable molecules like this compound. In positive ion mode, the molecule would be expected to readily form a protonated molecular ion [M+H]⁺. This technique would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and further confirming the compound's identity. For piperidine (B6355638) alkaloids, ESI-MS has proven to be a valuable tool for structural characterization. nih.gov

LC-MS/MS Methodologies for Complex Mixture Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing complex mixtures. An LC-MS/MS method would allow for the separation of this compound from its impurities, followed by their individual mass analysis. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. The fragmentation pattern provides structural information that can confirm the identity of the parent compound and help elucidate the structures of any co-eluting impurities. Common fragmentation pathways for piperidine-containing structures often involve ring-opening or cleavage at the substituent groups. nih.gov

Table 2: Predicted Mass Spectrometry Data

| Parameter | Predicted Value for this compound |

|---|---|

| Chemical Formula | C₈H₁₅NO₃ |

| Exact Mass | 173.1052 |

| [M+H]⁺ (Positive ESI) | 174.1125 |

| [M-H]⁻ (Negative ESI) | 172.0980 |

Spectroscopic Characterization in Academic Research

Spectroscopic techniques provide detailed information about the chemical structure and bonding within the molecule. For a novel or research compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be essential for unambiguous structural confirmation. While specific spectra for this compound are not published, the expected features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show characteristic signals for the piperidine ring protons, the methylene (B1212753) protons of the methoxy (B1213986) and acetic acid groups, and a broad signal for the N-H proton. The chemical shifts and coupling patterns would be used to confirm the connectivity of the atoms.

¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid at a characteristic downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show key absorption bands confirming the presence of the main functional groups: a broad O-H stretch from the carboxylic acid, a C=O stretch from the carbonyl group, C-O stretches from the ether and acid functionalities, and an N-H stretch from the secondary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR would be utilized to confirm its structural integrity.

Piperidine Ring Protons: The protons on the piperidine ring would appear as a series of complex multiplets in the upfield region, typically between δ 1.5 and 3.5 ppm. The proton at C3, being attached to the substituent, would likely resonate in the δ 3.0-3.5 ppm range. The protons on C2 and C6, adjacent to the nitrogen atom, would also be shifted downfield. The presence of the nitrogen atom and the potential for protonation would lead to broad signals for the N-H proton.

Methoxyacetic Acid Protons: The methylene protons of the methoxy group (-O-CH₂-) are expected to appear as a singlet around δ 3.4-3.6 ppm. The methylene protons of the acetic acid moiety (-CH₂-COOH) would likely resonate as a singlet in the range of δ 4.0-4.2 ppm. The acidic proton of the carboxyl group would be a broad singlet, typically observed far downfield (δ 10-13 ppm), and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule.

Piperidine Ring Carbons: The carbon atoms of the piperidine ring are expected to resonate in the aliphatic region of the spectrum, typically between δ 20 and 60 ppm. The C3 carbon, bearing the substituent, and the C2 and C6 carbons, adjacent to the nitrogen, would be the most downfield of the ring carbons.

Methoxyacetic Acid Carbons: The carbon of the methoxy methylene group (-O-CH₂-) would likely appear around δ 70-75 ppm. The methylene carbon of the acetic acid group (-CH₂-COOH) is expected in a similar region, while the carbonyl carbon (-COOH) would be significantly downfield, typically in the range of δ 170-180 ppm.

| Predicted ¹H NMR Chemical Shifts for this compound |

| Assignment |

| Piperidine Ring Protons (C2, C4, C5, C6) |

| Piperidine Ring Proton (C3) |

| Methoxy Protons (-O-CH₂-) |

| Acetic Acid Protons (-CH₂-COOH) |

| Carboxylic Acid Proton (-COOH) |

| N-H Proton |

| Predicted ¹³C NMR Chemical Shifts for this compound |

| Assignment |

| Piperidine Ring Carbons |

| Methoxy Carbon (-O-CH₂-) |

| Acetic Acid Carbon (-CH₂-COOH) |

| Carbonyl Carbon (-COOH) |

Note: The chemical shift values are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

IR Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the O-H and N-H stretching of the carboxylic acid and the secondary amine, respectively.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid.

N-H Stretch: A medium to weak absorption band for the N-H stretch of the secondary amine in the piperidine ring is anticipated around 3300-3500 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine ring and the side chain would appear as sharp bands in the 2850-3000 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the range of 1700-1760 cm⁻¹.

C-O Stretch: The C-O stretching of the ether linkage and the carboxylic acid would result in strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C and C-H vibrations of the piperidine ring would be expected to show strong Raman signals. The symmetric stretching of the ether linkage might also be more prominent in the Raman spectrum.

| Characteristic IR Absorption Bands for this compound |

| Vibrational Mode |

| O-H Stretch (Carboxylic Acid) |

| N-H Stretch (Amine) |

| C-H Stretch (Aliphatic) |

| C=O Stretch (Carboxylic Acid) |

| C-O Stretch (Ether and Carboxylic Acid) |

Note: The wavenumber ranges are typical for these functional groups.

X-ray Diffraction Analysis for Solid-State Structure Determination and Polymorphism Studies

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, a successful crystal structure determination would provide precise bond lengths, bond angles, and torsional angles.

Conformation: The piperidine ring is expected to adopt a stable chair conformation. The orientation of the methoxyacetic acid substituent at the C3 position (axial vs. equatorial) would be unequivocally determined. In the absence of significant steric hindrance, an equatorial orientation is generally favored for substituents on a piperidine ring.

Intermolecular Interactions: The presence of both a hydrogen bond donor (N-H and O-H) and acceptors (N, O=C, and C-O-C) suggests that the crystal packing would be dominated by a network of hydrogen bonds. The carboxylic acid groups are likely to form dimers or chains, and the piperidine N-H group could also participate in hydrogen bonding with the oxygen atoms of neighboring molecules.

Polymorphism: XRD is also the primary tool for studying polymorphism, the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, and their identification is crucial in pharmaceutical and materials science. A systematic screen of crystallization conditions could reveal if this compound exhibits polymorphism.

In the absence of an experimental crystal structure for the title compound, the table below provides representative crystallographic data for a related piperidine derivative to illustrate the type of information obtained from an XRD study.

| Illustrative Crystallographic Data for a Substituted Piperidine Derivative |

| Parameter |

| Crystal System |

| Space Group |

| a (Å) |

| b (Å) |

| c (Å) |

| α (°) |

| β (°) |

| γ (°) |

| Volume (ų) |

| Z |

| Density (calculated) (g/cm³) |

Note: This data is for a representative compound and not for this compound.

Q & A

Q. What are the recommended safety protocols for handling 2-(Piperidin-3-ylmethoxy)acetic acid in laboratory settings?

- Methodological Answer : Safety protocols include:

- Personal Protective Equipment (PPE) : Wear lab coats, gloves, and safety goggles. Use self-contained breathing apparatus (SCBA) during fire incidents .

- Exposure Management : For skin contact, immediately remove contaminated clothing and wash with soap/water. For eye exposure, rinse for several minutes with water. Avoid inducing vomiting if ingested, and seek medical attention .

- Storage : Keep in tightly closed containers in well-ventilated areas, away from strong acids/bases .

Q. What synthetic routes are available for this compound, and what are their key steps?

- Methodological Answer : A validated method involves:

- Stepwise Synthesis :

Intermediate Preparation : React piperidin-3-ylmethanol with bromoacetic acid derivatives under basic conditions to form the ether linkage.

Oxidation : Use TEMPO (2,2,6,6-tetramethylpiperidine oxide) and NaBr in acetone at 0–5°C to oxidize intermediates, followed by quenching with isopropanol .

- Purification : Extract with ethyl acetate, filter via diatomaceous earth, and concentrate under reduced pressure. Typical yields range from 57–75% .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in large-scale syntheses?

- Methodological Answer : Optimization strategies include:

- Temperature Control : Maintain 0–5°C during oxidation to minimize side reactions.

- Catalyst Loading : Adjust TEMPO and NaBr ratios (e.g., 0.1 mmol TEMPO per 4 mmol substrate) to enhance selectivity .

- Scale-Up Adjustments : Use continuous flow processes to improve heat dissipation and reduce by-products. Post-reaction quenching with isopropanol ensures safe termination .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- X-ray Crystallography : Resolve molecular conformation (e.g., monoclinic crystal system, parameters: a = 12.5022 Å, b = 8.2690 Å, β = 93.573°) .

- NMR Spectroscopy : Analyze proton environments (e.g., piperidine ring protons at δ 1.5–2.8 ppm, methoxy protons at δ 3.4–3.7 ppm).

- HPLC/GC-MS : Validate purity (>99%) using C18 columns with acetonitrile/water gradients .

Q. How can researchers address discrepancies in purity reports across different synthesis batches?

- Methodological Answer :

- By-Product Analysis : Identify impurities via LC-MS. Common by-products include unreacted intermediates or oxidation derivatives.

- Process Adjustments : Optimize reaction time (e.g., 3 hours at room temperature) and ensure stoichiometric excess of oxidizing agents like trichloroisocyanuric acid (TCCA) .

- Reproducibility Checks : Standardize extraction protocols (e.g., ethyl acetate washes, sodium bicarbonate neutralization) .

Q. What strategies mitigate risks when scaling up the synthesis of this compound?

- Methodological Answer :

- Hazard Assessment : Monitor exothermic reactions using calorimetry. Avoid open flames due to toxic fumes during combustion .

- Environmental Controls : Prevent discharge into waterways; use sand or vermiculite for spill containment .

- Quality Control : Implement in-process checks (e.g., TLC monitoring) to ensure reaction progression and minimize batch failures .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the acute toxicity of this compound?

- Methodological Answer :

- Literature Review : Cross-reference SDS classifications (e.g., GHS Category 4 for oral/skin toxicity vs. incomplete data in other sources ).

- In Vitro Testing**: Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to quantify LD50 values.

- Exposure Limits : Establish lab-specific thresholds based on structural analogs (e.g., pyridine derivatives) until compound-specific data is available .

Application-Oriented Questions

Q. How is this compound utilized in drug development, particularly as a linker molecule?

- Methodological Answer :

- Bioconjugation : Its ether and carboxylic acid groups enable covalent attachment to peptides or antibodies. For example, Fmoc-protected derivatives are used in solid-phase peptide synthesis (SPPS) .

- Solubility Enhancement : The hydrophilic ethyleneoxy chain improves aqueous solubility of hydrophobic drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.